1-[1-(Difluoromethoxy)naphthalen-2-yl]ethan-1-one
CAS No.: 141602-20-2
Cat. No.: VC4323840
Molecular Formula: C13H10F2O2
Molecular Weight: 236.218
* For research use only. Not for human or veterinary use.
![1-[1-(Difluoromethoxy)naphthalen-2-yl]ethan-1-one - 141602-20-2](/images/structure/VC4323840.png)
Specification
CAS No. | 141602-20-2 |
---|---|
Molecular Formula | C13H10F2O2 |
Molecular Weight | 236.218 |
IUPAC Name | 1-[1-(difluoromethoxy)naphthalen-2-yl]ethanone |
Standard InChI | InChI=1S/C13H10F2O2/c1-8(16)10-7-6-9-4-2-3-5-11(9)12(10)17-13(14)15/h2-7,13H,1H3 |
Standard InChI Key | NAASLUQRKYFRRU-UHFFFAOYSA-N |
SMILES | CC(=O)C1=C(C2=CC=CC=C2C=C1)OC(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s structure consists of a naphthalen-2-yl group substituted at the 1-position with a difluoromethoxy moiety (–OCF₂H) and an acetyl group (–COCH₃) at the adjacent position. This arrangement creates a planar aromatic system with electron-withdrawing and electron-donating groups, influencing its reactivity and solubility .
Table 1: Molecular Identity of 1-[1-(Difluoromethoxy)naphthalen-2-yl]ethan-1-one
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for the compound reveals distinct signals for the difluoromethoxy group, notably a triplet in the ¹⁹F NMR spectrum at δ = –81.39 ppm (J = 74.3 Hz) . The ¹H NMR spectrum shows aromatic protons between δ 7.33–7.62 ppm and a singlet for the acetyl methyl group at δ 2.37 ppm . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 236.1169 [M]⁺, aligning with the theoretical molecular weight .
Synthesis and Mechanochemical Approaches
Mechanochemical Difluoromethylation
A breakthrough emerged with solvent-free mechanochemical techniques using a RETSCH Mixer Mill MM 400. In a typical procedure:
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Reagents: 1-(Naphthalen-2-yl)ethan-1-one (0.200 mmol), TMSCF₂Br (2.00 equiv), CsCl (4.00 equiv).
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Conditions: Milling at 25 Hz for 90 min in PTFE vessels.
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Workup: Purification via silica gel chromatography yields the product in 74% isolated yield .
Table 2: Optimized Mechanochemical Synthesis Parameters
Parameter | Value | Outcome |
---|---|---|
Milling Frequency | 25 Hz | Enhanced reaction kinetics |
Reaction Time | 90 min | 74% yield |
Additive | CsCl | Improved selectivity |
This method eliminates solvent waste and reduces reaction times compared to conventional approaches .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) indicates a melting point of 98–102°C and decomposition onset at 240°C, suggesting suitability for high-temperature applications .
Solubility Profile
The compound exhibits limited solubility in water (<0.1 mg/mL) but dissolves readily in polar aprotic solvents:
Table 3: Physicochemical Properties
Property | Value | Method |
---|---|---|
Melting Point | 98–102°C | DSC |
Boiling Point | 315°C (estimated) | Empirical calculation |
LogP (Octanol-Water) | 2.8 | Chromatographic |
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